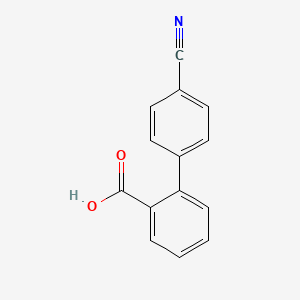

4'-Cyano-biphenyl-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKMLGZDXQJDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374089 | |

| Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67856-50-2 | |

| Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Cyano-biphenyl-2-carboxylic acid: Properties, Synthesis, and Characterization

Introduction

Biphenyl derivatives are a cornerstone in modern organic chemistry, serving as vital structural motifs in pharmaceuticals, liquid crystals, and advanced polymers.[1] Among these, 4'-Cyano-biphenyl-2-carboxylic acid is a molecule of significant interest. Its structure, featuring a biphenyl scaffold functionalized with both a nitrile (cyano) and a carboxylic acid group, imparts a unique combination of polarity, rigidity, and reactivity. The strategic placement of the carboxylic acid at the 2-position introduces steric hindrance that influences the conformation and reactivity of the molecule, making it a valuable building block for complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development and materials science. We will delve into its physicochemical properties, outline a robust synthetic protocol, detail methods for its characterization, and discuss its potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by two phenyl rings linked by a single bond, with a cyano group at the 4'-position and a carboxylic acid group at the 2-position. This ortho-substitution of the carboxylic acid forces a twisted conformation between the two phenyl rings.

Caption: Structure of this compound.

Physicochemical Data Summary

While specific experimental data for this compound is not widely published, the following table summarizes key identifiers and predicted properties. For comparison, data for the well-characterized 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid isomer is also included.

| Property | This compound | 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid |

| CAS Number | Not readily available | 5728-46-1[2] |

| Molecular Formula | C₁₄H₉NO₂ | C₁₄H₉NO₂[2] |

| Molecular Weight | 223.23 g/mol | 223.23 g/mol [2] |

| Appearance | White to off-white solid (Predicted) | White to off-white Solid[2] |

| Melting Point | Lower than 4-isomer (Predicted) | 263-266 °C[2] |

| Boiling Point | ~443.0 ± 38.0 °C (Predicted)[2] | 443.0 ± 38.0 °C (Predicted)[2] |

| pKa | ~3.5 - 4.0 (Predicted) | 3.99 ± 0.10 (Predicted)[2] |

Note: The ortho-position of the carboxylic acid in the 2-isomer is expected to disrupt crystal packing compared to the more linear 4-isomer, likely resulting in a lower melting point.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For this compound, the logical precursors are 2-bromobenzoic acid and 4-cyanophenylboronic acid .

Causality of Experimental Choices:

-

Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used because it readily undergoes oxidative addition with the aryl halide, initiating the catalytic cycle.

-

Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4]

-

Solvent System: A two-phase solvent system, such as toluene and water, is often employed. Toluene dissolves the organic starting materials and the palladium catalyst, while the aqueous phase dissolves the inorganic base. This setup facilitates both the reaction and the subsequent separation.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-bromobenzoic acid (10.0 g, 49.7 mmol) and 4-cyanophenylboronic acid (8.1 g, 55.0 mmol).

-

Solvent and Reagent Addition: Add toluene (100 mL) to the flask, followed by a solution of sodium carbonate (15.8 g, 149 mmol) in deionized water (50 mL).

-

Inerting: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.15 g, 1.0 mmol, 2 mol%).

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with brine (2 x 50 mL).

-

Carefully acidify the aqueous layer with 2M hydrochloric acid (HCl) until the pH is ~2. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

-

Purification:

-

Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[5] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[6]

-

C-H Stretch (Aromatic): Sharp peaks will appear just above 3000 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption should be observed in the distinctive region of 2230-2220 cm⁻¹.[7]

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption will be present around 1710-1680 cm⁻¹. The position can be influenced by conjugation and hydrogen bonding.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.

-

¹H NMR (in DMSO-d₆, 400 MHz):

-

-COOH Proton: A very broad singlet is expected far downfield, typically between 12.0-13.0 ppm .[7] Its broadness is due to hydrogen bonding and exchange.

-

Aromatic Protons: A complex multiplet pattern between 7.4 and 8.2 ppm is expected for the 8 aromatic protons. The protons on the cyanophenyl ring will likely appear as two distinct doublets (an AA'BB' system), while the protons on the benzoic acid ring will show a more complex splitting pattern due to the ortho-substitution.

-

-

¹³C NMR (in DMSO-d₆, 100 MHz):

-

Carbonyl Carbon (-COOH): Expected in the range of 167-170 ppm .[8]

-

Aromatic Carbons: Multiple signals are expected between 110-145 ppm .

-

Nitrile Carbon (-CN): A sharp signal is expected around 118-120 ppm .[7]

-

Quaternary Carbons: The carbons directly attached to the other ring (C1 and C1') and the carbons bearing the cyano and carboxyl groups will typically be of lower intensity.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

[M-H]⁻: In negative ion mode Electrospray Ionization (ESI-), the most prominent peak would be the deprotonated molecule at m/z = 222.06.

-

[M+H]⁺: In positive ion mode (ESI+), a peak for the protonated molecule at m/z = 224.07 would be observed.

-

Fragmentation: A characteristic fragmentation in the mass spectrum of a carboxylic acid is the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[7]

Applications and Significance

The unique structure of this compound makes it a highly valuable intermediate in several fields:

-

Pharmaceutical Synthesis: Biphenyl carboxylic acids are key structural components in numerous drugs, including anti-inflammatory agents and antihypertensives.[1] The specific substitution pattern of this molecule makes it a candidate for building blocks in the synthesis of novel angiotensin II receptor antagonists (sartans) or other complex active pharmaceutical ingredients.

-

Materials Science: Biphenyl derivatives are fundamental to the development of liquid crystals.[1] The rigid core combined with the polar cyano and carboxylic acid groups can be exploited to design materials with specific thermal and electronic properties.

-

Polymer Chemistry: This compound can be used as a monomer or a modifying agent in the production of high-performance polymers like polyesters and polyamides, where it can enhance thermal stability and introduce specific functionalities.[9]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[11] Wear standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]

-

Chemical Hazards:

-

The carboxylic acid group is acidic. Avoid contact with strong bases.

-

Cyano compounds can be toxic. Of critical importance is to never allow this compound to come into contact with strong acids, as this could potentially liberate highly toxic hydrogen cyanide (HCN) gas.[11]

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

References

-

ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]

-

Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

-

Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Royal Society of Chemistry. (2016). Supramolecular host-guest complex as an efficient and recyclable catalyst for Suzuki–Miyaura cross coupling in water. RSC Advances. [Link]

-

NIST. Biphenyl-4-carboxylic acid. [Link]

- Google Patents. KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl.

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Cyano Compounds. [Link]

- Google Patents. US20140179937A1 - Preparation and use of biphenyl carboxylic acids, alcohols, and esters.

- Google Patents.

-

National Institutes of Health. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. (2024). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. [Link]

-

Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

PubMed. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]

-

ResearchGate. ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in... [Link]

- Google Patents.

-

National Institutes of Health. (2022). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. [Link]

-

Chemistry LibreTexts. (2020). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. [Link]

-

Asian Journal of Chemistry. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]

-

The Organic Chemistry Tutor. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. 4'-CYANO-BIPHENYL-4-CARBOXYLIC ACID | 5728-46-1 [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. WO2019199459A1 - Preparation and use of biphenyl carboxylic acids, alcohols, and esters - Google Patents [patents.google.com]

- 10. iloencyclopaedia.org [iloencyclopaedia.org]

- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. peptide.com [peptide.com]

A Technical Guide to the Spectroscopic Characterization of 4'-Cyano-biphenyl-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and its Spectroscopic Implications

The structure of 4'-Cyano-biphenyl-2-carboxylic acid, with its distinct functional groups and aromatic systems, dictates a unique spectroscopic fingerprint. The carboxylic acid group is expected to dominate the IR spectrum with characteristic broad O-H and strong C=O stretching vibrations. The cyano group will present a sharp, diagnostically significant absorption in a relatively uncongested region of the IR spectrum. In NMR spectroscopy, the dissymmetry of the molecule will result in a complex and informative pattern of signals in both ¹H and ¹³C spectra, with the chemical shifts influenced by the anisotropic effects of the aromatic rings and the electronic nature of the substituents. Mass spectrometry will provide the definitive molecular weight and offer insights into the fragmentation pathways, which are influenced by the stability of the biphenyl system and the nature of the functional groups.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the presence of eight aromatic protons, all of which are chemically non-equivalent. The signals are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield chemical shift, likely above 10 ppm, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | > 10.0 | Broad Singlet |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

Disclaimer: These are predicted values. Actual chemical shifts can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be crucial for confirming the carbon framework of the molecule. With 14 unique carbon environments, 14 distinct signals are expected. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 150 |

| Cyano (C≡N) | 115 - 125 |

Disclaimer: These are predicted values based on typical ranges for these functional groups.

Hypothetical Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is essential for resolving the complex aromatic region.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

Set a spectral width of approximately 240 ppm.

-

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals and determine the multiplicities.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.

Predicted IR Absorption Bands

The most prominent features in the IR spectrum will be the absorptions from the carboxylic acid and the cyano group.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |

| Cyano Group | C≡N stretch | 2220-2240 | Sharp, Medium-Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium |

| Aromatic Ring | C-H bend | 690-900 | Strong |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch is also a very strong and reliable indicator of the carboxylic acid functionality. The C≡N stretch of the nitrile group is particularly diagnostic as few other functional groups absorb in this region.[1]

Hypothetical Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a solvent-free and non-destructive method.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty ATR accessory. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₁₄H₉NO₂), the molecular weight is approximately 223.23 g/mol . In a high-resolution mass spectrum, the exact mass can be used to confirm the elemental formula.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| Ion | Predicted m/z | Interpretation |

| [M]⁺˙ | 223 | Molecular Ion |

| [M-OH]⁺ | 206 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 178 | Loss of carboxyl group |

Aromatic carboxylic acids typically show a prominent molecular ion peak. Common fragmentation pathways involve the loss of the hydroxyl group and the entire carboxylic acid group.[2]

Hypothetical Experimental Protocol for Mass Spectrometry

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

-

Mass Analysis:

-

Use a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to obtain accurate mass measurements.

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To study the fragmentation pattern, perform a tandem MS (or MS/MS) experiment.

-

Isolate the molecular ion (or the [M+H]⁺ or [M-H]⁻ ion).

-

Subject the isolated ion to collision-induced dissociation (CID) to induce fragmentation.

-

Analyze the resulting fragment ions to elucidate the fragmentation pathways.

-

Caption: General Workflow for Mass Spectrometric Analysis.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. IR spectroscopy would confirm the presence of the key carboxylic acid and cyano functional groups. Mass spectrometry would provide the definitive molecular weight and elemental formula. Finally, NMR spectroscopy would allow for the detailed mapping of the proton and carbon skeletons, confirming the connectivity and substitution pattern of the biphenyl core. While this guide is based on predictive data, the principles and methodologies outlined herein represent the gold standard for the characterization of novel organic compounds and provide a solid framework for the analysis of this compound once experimental data becomes available.

References

- Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.).

- Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed. (n.d.).

- Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - NIH. (n.d.).

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved January 22, 2026, from [Link]

-

GCMS Section 6.12 - Whitman People. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to the Solubility of 4'-Cyano-biphenyl-2-carboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4'-Cyano-biphenyl-2-carboxylic acid (CAS No: 376591-95-6). In the absence of extensive empirical solubility data for this specific compound in the public domain, this document synthesizes information from structurally analogous molecules, fundamental chemical principles, and established experimental methodologies to offer a robust predictive framework and a practical approach for its solubility determination. This guide is intended to empower researchers in the fields of medicinal chemistry, materials science, and drug development to make informed decisions regarding solvent selection, formulation, and purification of this compound.

Introduction: Understanding the Molecular Architecture

This compound is a bifunctional organic molecule featuring a biphenyl backbone, a nitrile (-C≡N) group at the 4'-position, and a carboxylic acid (-COOH) group at the 2-position. This unique arrangement of a rigid, nonpolar core (biphenyl) with two distinct polar functional groups dictates its solubility behavior.

-

The Biphenyl Core: The two connected phenyl rings constitute a significant nonpolar, hydrophobic region, suggesting a tendency to dissolve in nonpolar organic solvents.

-

The Carboxylic Acid Group: This functional group is capable of acting as both a hydrogen bond donor and acceptor, imparting polarity and the potential for solubility in protic and polar solvents. Its acidic nature (predicted pKa for the similar 4'-cyano-biphenyl-4-carboxylic acid is approximately 3.99) implies that its solubility will be significantly enhanced in basic aqueous solutions due to the formation of the highly polar carboxylate anion.[1][2]

-

The Cyano Group: The nitrile group is strongly polar and can act as a hydrogen bond acceptor, further contributing to the molecule's affinity for polar solvents.

The interplay of these structural features results in a molecule with a complex solubility profile, exhibiting amphiphilic characteristics to some extent.

Predicted Solubility Profile: An Evidence-Based Approach

| Organic Solvent | Polarity Index | Predicted Solubility | Rationale and Supporting Evidence from Analogous Compounds |

| Polar Protic Solvents | |||

| Methanol | 5.1 | Likely Soluble | 2-Cyano-4'-methylbiphenyl is reported to be soluble in methanol. The presence of the carboxylic acid group in the target molecule, capable of hydrogen bonding with methanol, is expected to enhance this solubility. |

| Ethanol | 4.3 | Likely Soluble | Biphenyl-4-carboxylic acid is soluble in ethanol.[3] Given the structural similarities, good solubility is anticipated. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of solvating a wide range of compounds. The polar nature of both the cyano and carboxylic acid groups suggests strong interactions and high solubility. Dimethyl biphenyl-4,4'-dicarboxylate is soluble in DMSO.[4] |

| Dimethylformamide (DMF) | 6.4 | Highly Soluble | Similar to DMSO, DMF is a highly effective polar aprotic solvent. Dimethyl biphenyl-4,4'-dicarboxylate is reported to be soluble in dimethylformamide.[4] |

| Acetone | 5.1 | Moderately Soluble | 4-Cyano-4'-pentylbiphenyl is miscible in acetone.[5] The presence of the carboxylic acid may slightly reduce solubility compared to the non-acidic analogue, but moderate solubility is still expected. |

| Ethyl Acetate | 4.4 | Sparingly to Moderately Soluble | The ester functionality of ethyl acetate can interact with the polar groups of the solute, but its overall lower polarity compared to alcohols may limit solubility. |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | 3.1 | Sparingly Soluble | The nonpolar biphenyl core will favor interaction with DCM, but the polar functional groups will limit extensive solubility. |

| Chloroform | 4.1 | Sparingly Soluble | 4'-Methyl-2-cyanobiphenyl is slightly soluble in chloroform. The carboxylic acid may further limit solubility in this non-polar solvent. |

| Toluene | 2.4 | Poorly Soluble to Insoluble | The large, nonpolar biphenyl core has some affinity for toluene, but the highly polar cyano and carboxylic acid groups will significantly hinder dissolution. Terphenyls, which are structurally similar, are noted to have poor solubilities.[6] |

| Hexane | 0.1 | Insoluble | As a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule. |

| Aqueous Solutions | |||

| Water | 9.0 | Insoluble | The large hydrophobic biphenyl backbone is expected to make the compound insoluble in neutral water. 2-Cyano-4'-methylbiphenyl is reported as insoluble in water. |

| Aqueous Base (e.g., 5% NaOH) | N/A | Highly Soluble | The carboxylic acid will be deprotonated to form the highly polar and water-soluble carboxylate salt. This is a common characteristic of organic compounds containing acidic functional groups. |

| Aqueous Acid (e.g., 5% HCl) | N/A | Insoluble | The compound is not expected to have any basic functional groups that would be protonated to enhance solubility in acidic solutions. |

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted and robust technique for measuring equilibrium solubility.

Principle of the Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute in a chosen solvent at a constant temperature. By ensuring that undissolved solid remains, the resulting solution is considered saturated. The concentration of the dissolved solute in the supernatant is then quantified using a suitable analytical technique.

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess should be sufficient to be visible after the equilibration period.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a kinetic study to confirm the time required to reach equilibrium by measuring the concentration at different time points.

-

-

Sample Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) for the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

The solubility can then be calculated in terms of mg/mL or mol/L.

-

Alternatively, the concentration of the filtered solution can be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve prepared with known concentrations of the compound.

-

Self-Validating System

To ensure the trustworthiness of the results, the following controls should be implemented:

-

Time to Equilibrium: As mentioned, sample and analyze at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Multiple Replicates: Perform the experiment in triplicate for each solvent to assess the precision of the measurement.

-

Purity of Compound: The purity of the this compound should be confirmed prior to the experiment using techniques such as HPLC, NMR, and melting point analysis.

Visualizing the Workflow and Key Relationships

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

Caption: Interplay of Factors Governing the Solubility of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, it is prudent to handle it with the care afforded to novel chemical entities. Based on the functional groups, general laboratory safety precautions should be observed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound presents a nuanced solubility profile due to its combination of polar functional groups and a nonpolar biphenyl core. While direct experimental data is sparse, a predictive understanding based on chemical principles and analogous compounds suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate to good solubility in polar protic solvents like alcohols, and poor solubility in nonpolar solvents. Its acidic nature ensures high solubility in basic aqueous solutions. For precise applications, the detailed shake-flask protocol provided in this guide offers a reliable method for empirical solubility determination. This guide serves as a foundational resource for researchers, enabling more efficient and informed use of this compound in their scientific endeavors.

References

- University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from a general educational resource on organic chemistry principles.

-

Taylor & Francis Online. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]

-

ACS Publications. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Retrieved from [Link]

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Cyanuric acid solubility in organic solvents.

- Cayman Chemical. (n.d.). Dimethyl biphenyl-4,4'-dicarboxylate - PRODUCT INFORMATION.

Sources

- 1. 5728-46-1 CAS MSDS (4'-CYANO-BIPHENYL-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4'-CYANO-BIPHENYL-4-CARBOXYLIC ACID | 5728-46-1 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4'-Cyano-[1,1'-biphenyl]-2-carboxylic Acid and its Structural Isomers for Advanced Research Applications

This guide provides a comprehensive technical overview of 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid and its structural isomers, a class of molecules with significant potential in medicinal chemistry, materials science, and organic synthesis. We will delve into their structure, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Biphenyls

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their rigid, planar nature which allows for precise spatial orientation of functional groups. The introduction of substituents, such as cyano (CN) and carboxylic acid (COOH) groups, imparts specific electronic and steric properties, leading to a wide range of biological activities and material characteristics. Carboxylic acids and their derivatives are found in a vast number of bioactive compounds, contributing to their efficacy in targeting various biological pathways.[1] The cyano group, a versatile functional group, is often employed as a bioisostere for other functionalities and can participate in crucial molecular interactions.

This guide focuses on the cyanobiphenyl carboxylic acid framework, with a primary focus on 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid and its key structural isomers. Understanding the synthesis and properties of these distinct isomers is critical, as the positional arrangement of the functional groups can dramatically alter the molecule's biological activity and physicochemical properties. For instance, the commercial availability and use of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid as an intermediate in pharmaceuticals and agrochemicals underscores the industrial relevance of this class of compounds.[2]

Structural Isomers of Cyanobiphenyl Carboxylic Acid

The core structure of cyanobiphenyl carboxylic acid consists of two phenyl rings linked by a single bond, with a cyano group on one ring and a carboxylic acid group on the other. The relative positions of these two functional groups give rise to a number of structural isomers, each with a unique chemical identity. Below are some of the key positional isomers:

-

4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid: The primary subject of this guide.

-

2'-Cyano-[1,1'-biphenyl]-2-carboxylic acid

-

3'-Cyano-[1,1'-biphenyl]-2-carboxylic acid

-

4'-Cyano-[1,1'-biphenyl]-3-carboxylic acid

-

3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid

-

2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid: A commercially available and industrially relevant isomer.[2]

-

4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid

-

3'-Cyano-[1,1'-biphenyl]-4-carboxylic acid

-

2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid

The ortho-substitution of the carboxylic acid group in isomers like 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid can induce a twisted conformation in the biphenyl system, which can be a critical factor in its interaction with biological targets.[3]

Synthesis of 4'-Cyano-[1,1'-biphenyl]-2-carboxylic Acid and its Isomers

The most versatile and widely used method for the synthesis of substituted biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[6]

Proposed Synthetic Route for 4'-Cyano-[1,1'-biphenyl]-2-carboxylic Acid

A plausible and efficient synthetic route for 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid involves the Suzuki coupling of 2-carboxyphenylboronic acid with 4-bromobenzonitrile .

Caption: Proposed synthetic workflow for 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid.

Experimental Protocol: Synthesis of 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid

Materials:

-

2-Carboxyphenylboronic acid[7]

-

4-Bromobenzonitrile

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium Carbonate (Na2CO3)

-

Toluene

-

Ethanol

-

Deionized Water

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a round-bottom flask, add 2-carboxyphenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.1 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh3)4 (0.03 - 0.05 eq), to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the aqueous phase with diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous phase to pH 2-3 with 1M HCl to precipitate the carboxylic acid product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Proposed Synthetic Route for 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid

Similarly, the commercially available isomer, 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, can be synthesized via a Suzuki coupling reaction, for example, between 3-carboxyphenylboronic acid and 2-bromobenzonitrile .

Caption: Proposed synthetic workflow for 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid.

The choice of palladium catalyst can be critical, and heterogeneous catalysts like Pd/C offer advantages in terms of product purity and ease of removal.[8]

Analytical Characterization and Separation of Isomers

The successful synthesis of a specific isomer requires robust analytical methods for both characterization and purity assessment. Due to their similar structures, the separation of positional isomers can be challenging.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying positional isomers of aromatic carboxylic acids.

Recommended HPLC Method:

-

Column: A Phenyl Hydride or Pentafluorophenyl (PFP) stationary phase is recommended. These phases can provide enhanced selectivity for positional isomers through π–π interactions with the aromatic rings.[9][10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the biphenyl chromophore absorbs strongly (e.g., around 254 nm).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the substitution pattern on the biphenyl rings. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the positions of the cyano and carboxylic acid groups. The integration of the signals will confirm the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the biphenyl rings, the cyano group, and the carboxylic acid group, further confirming the isomeric structure.

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Physicochemical Properties

The physicochemical properties of the isomers are expected to vary based on the substitution pattern.

| Property | Expected Trend | Rationale |

| Melting Point | Generally high for all isomers due to the rigid biphenyl core and potential for intermolecular hydrogen bonding from the carboxylic acid group. Symmetrical isomers (e.g., 4,4'-substituted) may have higher melting points due to better crystal packing. | Crystalline solids with strong intermolecular forces. |

| Solubility | Generally low in non-polar solvents and higher in polar organic solvents. Solubility in aqueous solutions is pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid. | The presence of both polar (COOH, CN) and non-polar (biphenyl) regions. |

| Acidity (pKa) | The pKa of the carboxylic acid will be influenced by the position of the electron-withdrawing cyano group. An ortho or para cyano group on the same ring as the carboxylic acid would be expected to increase acidity (lower pKa) more than a meta cyano group. | The electron-withdrawing nature of the cyano group stabilizes the carboxylate anion. |

Potential Applications and Future Directions

Drug Discovery and Development

The cyanobiphenyl scaffold is a key component in various therapeutic agents. For example, some non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl structure. The carboxylic acid group is a common pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets.[11] The cyano group can act as a hydrogen bond acceptor and can influence the metabolic stability and pharmacokinetic profile of a drug candidate.

The different isomers of cyanobiphenyl carboxylic acid represent a rich source of chemical diversity for screening against various biological targets, such as enzymes and receptors. A systematic study of the structure-activity relationship (SAR) of these isomers is a logical next step in exploring their therapeutic potential.

Caption: Logical workflow for exploring the therapeutic potential of cyanobiphenyl carboxylic acid isomers.

Materials Science

Cyanobiphenyls are famously used in the development of liquid crystals.[12] The introduction of a carboxylic acid group can lead to the formation of hydrogen-bonded liquid crystalline phases with unique properties. The different isomers could be explored for their potential in creating novel liquid crystalline materials with tailored optical and electronic properties.

Conclusion

4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid and its structural isomers represent a promising class of compounds for researchers in drug discovery and materials science. While direct data on the title compound is scarce, this guide has provided a robust framework for its synthesis, characterization, and the exploration of its potential applications. By leveraging established synthetic methodologies like the Suzuki-Miyaura coupling and employing advanced analytical techniques for isomer separation, researchers can systematically investigate this intriguing family of molecules. The insights provided herein are intended to empower scientists to unlock the full potential of cyanobiphenyl carboxylic acids in their respective fields.

References

-

The Chemists' Cookbook. Suzuki Coupling. YouTube, 2025. [Link]

- Google Patents. CN1252043C - Process for preparing para-bromo benzonitrile. Accessed January 22, 2026.

- Google Patents.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 22, 2026. [Link]

- Boykin, D. W., et al. A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Synthesis, 2002, (8), 1043-1046.

-

ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Accessed January 22, 2026. [Link]

-

MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. Accessed January 22, 2026. [Link]

- Fernández-Ibáñez, M. A., et al. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.

- Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 1992, 12(4), 669-676.

-

ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Accessed January 22, 2026. [Link]

- Cai, H., Gan, X., Jin, Z., & Hao, G. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry, 71(26), 9723–9737.

- Walker, G. W. (1999). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 121(45), 10434-10440.

-

Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Accessed January 22, 2026. [Link]

- Google Patents. CN103724366A - Preparation method of p-carboxyphenylboronic acid. Accessed January 22, 2026.

-

Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Accessed January 22, 2026. [Link]

- Chemical Supplier Website. 2'-cyano-[1,1'-biphenyl]-3-carboxylic Acid. Accessed January 22, 2026. [A generic placeholder as the original link was a temporary product page]

- MDPI.

- RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 2015, 140, 7432-7439.

-

Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Accessed January 22, 2026. [Link]

-

ResearchGate. Mimics of cyanobiphenyls, synthetic possibilities in carboxylic acids, and lateral substitutions by nitro-and halogeno-units. Accessed January 22, 2026. [Link]

-

Chem-Impex. 2-Carboxyphenylboronic acid. Accessed January 22, 2026. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Accessed January 22, 2026. [Link]

-

Alzchem. 2-Bromobenzonitrile. Accessed January 22, 2026. [Link]

- Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Liquid Crystals, 1992, 12(4), 669-676.

-

Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Accessed January 22, 2026. [Link]

-

Chemistry LibreTexts. Conformations of Biphenyls. Accessed January 22, 2026. [Link]

-

Research & Reviews: Journal of Medicinal & Organic Chemistry. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Accessed January 22, 2026. [Link]

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Accessed January 22, 2026. [Link]

-

ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Accessed January 22, 2026. [Link]

-

Separation Methods Technologies Inc. HPLC SEPARATION GUIDE. Accessed January 22, 2026. [Link]

- National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Science, 2020, 11(35), 9576–9581.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Accessed January 22, 2026. [Link]

- PubMed. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Journal of Colloid and Interface Science, 2006, 304(2), 459-473.

-

Journal of Synthetic Chemistry. Research on nanofibers as support for catalysis: A comprehensive review on coupling reactions. Accessed January 22, 2026. [Link]

-

YouTube. Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Accessed January 22, 2026. [Link]

- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

- Google Patents. PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF, INTERMEDIATES OF PERAMPANEL OR OF E2040. Accessed January 22, 2026.

- PubMed. Rotation in biphenyls with a single ortho-substituent. The Journal of Organic Chemistry, 2002, 67(15), 5187-5192.

Sources

- 1. researchgate.net [researchgate.net]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 10. agilent.com [agilent.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Discovery and Enduring Legacy of Cyanobiphenyls: From Flat Screens to Future Pharmaceutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of cyanobiphenyl compounds in the early 1970s marked a watershed moment in materials science, single-handedly enabling the multi-billion-dollar liquid crystal display (LCD) industry that fundamentally reshaped modern electronics. This guide provides a comprehensive technical overview of the discovery, history, and enduring scientific importance of these remarkable molecules. We will delve into the pressing technological needs that spurred their invention, the key scientific breakthroughs achieved by pioneers like George Gray, and the specific physicochemical properties that made cyanobiphenyls the ideal solution for the nascent flat-panel display market. Beyond their initial application, this guide will explore the detailed synthesis of the archetypal cyanobiphenyl, 4-cyano-4'-pentylbiphenyl (5CB), and illuminate the expanding role of the cyanobiphenyl scaffold in contemporary drug discovery and medicinal chemistry.

The Pre-Cyanobiphenyl Era: A Quest for Stable, Room-Temperature Liquid Crystals

The phenomenon of liquid crystallinity had been known since 1888, but for decades, these materials remained largely a scientific curiosity with limited practical applications.[1] The 1960s saw a surge of interest in harnessing the unique electro-optic properties of liquid crystals for display technologies, a development driven by the invention of integrated circuits and the demand for low-power, compact electronic displays.[2] However, the widespread adoption of liquid crystal displays was hampered by significant material limitations.

Early liquid crystal materials, such as the Schiff's bases, suffered from several critical drawbacks:

-

Chemical and Photochemical Instability: Many early liquid crystals were susceptible to degradation upon exposure to moisture, air, and ultraviolet (UV) light, leading to a short operational lifetime for any device employing them.[3][4] The presence of a central -CH=N- linkage in Schiff's bases was a primary source of this instability.[3]

-

High Melting Points: A significant number of early liquid crystalline compounds only exhibited their mesophases at elevated temperatures, making them impractical for room-temperature applications like watches and calculators.[4]

-

Undesirable Color: Some of the initial materials were colored, which was aesthetically and functionally unacceptable for display applications.[1]

-

Negative Dielectric Anisotropy: Many of the early compounds possessed a negative dielectric anisotropy, which was not suitable for the twisted nematic (TN) effect, a key electro-optical switching mechanism for early LCDs.[3]

These challenges created a clear and urgent need for a new class of liquid crystal materials that were colorless, stable, and exhibited a nematic phase at ambient temperatures with a strong positive dielectric anisotropy.

The Breakthrough: George Gray and the University of Hull

The solution to these pressing challenges emerged from the systematic and insightful work of Professor George William Gray and his research group at the University of Hull in the United Kingdom.[5][6] Gray, a pioneer in the field of liquid crystals, recognized that the instability of existing materials was largely due to the central linking groups between the aromatic rings.[3] His innovative approach was to design molecules with a more stable, direct link between phenyl rings, leading him to the biphenyl core structure.

In collaboration with the Royal Radar Establishment (RRE) in Malvern, a key UK government research facility, Gray's team embarked on a mission to synthesize liquid crystals specifically for display applications. This collaboration was instrumental, providing the crucial link between academic research and a clear technological need.

The pivotal moment came in 1972 with the synthesis of 4-cyano-4'-pentylbiphenyl (5CB) by Ken Harrison and J.A. Nash in Gray's laboratory.[7] This compound was the first in a series of cyanobiphenyls that would revolutionize the field. 5CB exhibited a stable nematic liquid crystal phase over a convenient temperature range (22.5 °C to 35.0 °C), was colorless, and, crucially, possessed a large positive dielectric anisotropy due to the strong dipole moment of the terminal cyano group.[7][8][9]

The discovery was timely and its impact was immediate. The cyanobiphenyls developed at Hull were licensed to the British drug company BDH (British Drug Houses), which was later acquired by Merck. These materials, particularly the eutectic mixture known as E7, which has a nematic range well below room temperature, quickly became the industry standard for the burgeoning LCD market, enabling the production of the first generation of reliable digital watches, calculators, and other portable electronic devices.[1][3]

The Archetype: Synthesis of 4-cyano-4'-pentylbiphenyl (5CB)

The synthesis of 5CB and its analogues was a critical element of their success, offering a scalable and reliable route to these vital materials. The general synthetic pathway developed by Gray's group remains a cornerstone of liquid crystal chemistry.

General Synthetic Scheme

The synthesis of 4'-alkyl-4-cyanobiphenyls typically starts from commercially available 4-bromobiphenyl and proceeds through a three-step process:

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 5CB, based on the principles developed by Gray's group.

Step 1: Friedel-Crafts Acylation of 4-Bromobiphenyl

-

Reactants: 4-bromobiphenyl, pentanoyl chloride, anhydrous aluminum chloride.

-

Solvent: Nitrobenzene.

-

Procedure:

-

To a solution of 4-bromobiphenyl in nitrobenzene, anhydrous aluminum chloride is added portion-wise at a controlled temperature (typically 0-5 °C).

-

Pentanoyl chloride is then added dropwise to the stirred suspension.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product, 4-bromo-4'-pentanoylbiphenyl, is purified by recrystallization (e.g., from ethanol).

-

Step 2: Huang-Minlon Reduction of 4-Bromo-4'-pentanoylbiphenyl

-

Reactants: 4-bromo-4'-pentanoylbiphenyl, hydrazine hydrate, potassium hydroxide.

-

Solvent: Diethylene glycol.

-

Procedure:

-

A mixture of the bromo-ketone, hydrazine hydrate, and diethylene glycol is heated to reflux for 1-2 hours.

-

After cooling slightly, potassium hydroxide pellets are added, and the mixture is heated to a higher temperature (e.g., 180-200 °C) to distill off water and excess hydrazine.

-

The reaction is maintained at this temperature for several more hours.

-

After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or toluene).

-

The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated.

-

The resulting 4-bromo-4'-pentylbiphenyl is purified by column chromatography or recrystallization.

-

Step 3: Cyanation of 4-Bromo-4'-pentylbiphenyl

-

Reactants: 4-bromo-4'-pentylbiphenyl, copper(I) cyanide.

-

Solvent: Dimethylformamide (DMF).

-

Procedure:

-

A mixture of 4-bromo-4'-pentylbiphenyl and copper(I) cyanide in DMF is heated to reflux for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

-

The mixture is then extracted with an organic solvent.

-

The organic layer is washed thoroughly with water and brine, dried, and the solvent is removed under reduced pressure.

-

The crude 4-cyano-4'-pentylbiphenyl (5CB) is then purified by column chromatography followed by recrystallization to yield a high-purity product.[10]

-

Physicochemical Properties: The Key to Functionality

The remarkable success of cyanobiphenyls in LCDs is a direct consequence of their unique combination of physicochemical properties.

| Property | Typical Value for 5CB | Significance in LCDs |

| Mesophase | Nematic | Allows for the fluid-like behavior necessary for electro-optical switching. |

| Nematic Range | 22.5 - 35.0 °C | Operable at and around room temperature.[7] |

| Appearance | Colorless | Essential for display applications. |

| Chemical Stability | High | Long operational lifetime of the device.[3][8] |

| Dielectric Anisotropy (Δε) | Large and Positive | Enables low-voltage switching in twisted nematic displays.[8] |

| Birefringence (Δn) | High | Allows for strong light modulation and high contrast in displays. |

| Viscosity | Low | Facilitates fast switching speeds.[11] |

Table 1: Key Physicochemical Properties of 4-cyano-4'-pentylbiphenyl (5CB) and their relevance to LCDs.

The large positive dielectric anisotropy is perhaps the most critical property. It arises from the strong permanent dipole moment of the cyano group, which is aligned with the long molecular axis.[8][9] This allows the liquid crystal molecules to be easily reoriented by an external electric field, forming the basis of the light-switching mechanism in TN-LCDs.

Beyond Displays: The Cyanobiphenyl Scaffold in Modern Research

While the initial impact of cyanobiphenyls was in the realm of display technology, their unique molecular structure has made them valuable building blocks in other areas of science, most notably in medicinal chemistry and drug discovery.

The Cyanobiphenyl Moiety as a Privileged Scaffold

In drug design, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The cyanobiphenyl core has emerged as such a scaffold due to several advantageous features:

-

Rigid, Planar Structure: The biphenyl core provides a well-defined and rigid scaffold for the precise positioning of functional groups to interact with biological targets.

-

Lipophilicity: The biphenyl unit imparts a degree of lipophilicity that can aid in membrane permeability and access to target sites.

-

Hydrogen Bonding Capability: The cyano group can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.

-

Metabolic Stability: The biphenyl core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.

Applications in Drug Discovery

Recent research has demonstrated the potential of cyanobiphenyl-based compounds in various therapeutic areas. A notable example is in the development of ligands for the histamine H3 receptor (H3R) , a target for the treatment of neurodegenerative disorders such as Alzheimer's disease.

A study published in Bioorganic Chemistry detailed the design and synthesis of a series of cyanobiphenyl derivatives that act as novel H3 receptor ligands with additional inhibitory activity against cholinesterases and monoamine oxidase B (MAO-B), all of which are implicated in the pathophysiology of Alzheimer's disease.[5] One of the synthesized compounds demonstrated a beneficial effect on scopolamine-induced memory impairment in a passive avoidance test, highlighting the potential of this scaffold for developing multi-target-directed ligands for complex diseases.[5]

The cyanobiphenyl scaffold has also been explored in the development of inhibitors for other enzymes and as a core structure in compounds targeting various receptors. Its versatility and favorable properties suggest that we will continue to see its application in the design of novel therapeutic agents.

Conclusion and Future Outlook

The discovery of cyanobiphenyl compounds stands as a testament to the power of targeted, fundamental research in addressing critical technological needs. The elegant molecular design of these materials not only solved the pressing problems of early liquid crystal displays but also laid the foundation for the ubiquitous flat-screen technology that defines our modern world. The journey from the laboratories at the University of Hull to the screens of our smartphones and televisions is a compelling story of scientific ingenuity and collaboration.

Furthermore, the legacy of the cyanobiphenyls continues to evolve. Their role as a privileged scaffold in medicinal chemistry underscores the enduring value of these seemingly simple molecules. As our understanding of molecular recognition and drug design deepens, the cyanobiphenyl core will likely find new life in the development of next-generation therapeutics. The story of cyanobiphenyls is a powerful reminder that a single, well-designed molecule can indeed change the world.

References

-

Goodby, J. W., & Cowling, S. J. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 849. [Link]

-

Lagerwall, J. P. F. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals, 50(13-15), 1849-1865. [Link]

-

Sasaki, T. (2006). The history of liquid-crystal displays. Proceedings of the IEEE, 94(3), 575-591. [Link]

-

Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. [Link]

-

Ghanadzadeh-Gilani, A. (1995). Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals (Doctoral dissertation, Aston University). [Link]

-

Schadt, M. (1979). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. Helvetica Chimica Acta, 62(3), 761-776. [Link]

-

Szałek, A., Siwek, A., Stary, D., Satała, G., Wieczorek, M., Latacz, G., ... & Bajda, M. (2021). Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. Bioorganic chemistry, 114, 105129. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Synthesis and Purity of 4-Cyano-4'-pentylbiphenyl: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. [Link]

-

Castellano, J. A. (2005). The History of Liquid Crystal Displays. FPD International, 1-13. [Link]

-

Goodby, J. W. (2015). The magic of cyanobiphenyls: celebrity molecules. Liquid Crystals, 42(5-6), 613-630. [Link]

-

Wang, K., Chen, D., Vdovichenko, A., Hegmann, E., & Twieg, R. J. (2019). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals, 46(3), 397-407. [Link]

-

Goodby, J. W., & Cowling, S. J. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 849. [Link]

-

Wikipedia. (2023). Liquid crystal. [Link]

-

Piguet, C., Terazzi, E., & Guenee, L. (2013). Enthalpy–Entropy Compensation Combined with Cohesive Free‐Energy Densities for Tuning the Melting Temperatures of Cyanobiphenyl Derivatives. Chemistry–A European Journal, 19(26), 8447-8458. [Link]

-

Yusof, Y., & Loke, I. K. (2023). The Production of the 4-Cyano-4-Pentylbiphenyl (5CB) Microdroplets in the Water for Optical Trapping Applications. Journal of Advanced Research in Applied Sciences and Engineering Technology, 31(1), 183-191. [Link]

-

Lagerwall, J. P. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals, 1-17. [Link]

-

Schadt, M. (2009). Liquid crystal materials and liquid crystal displays. Annual Review of Materials Research, 39, 321-347. [Link]

-

Wang, K., Chen, D., Vdovichenko, A., Hegmann, E., & Twieg, R. J. (2018). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals, 46(3), 397-407. [Link]

-

Ratna, B. R., Shashidhar, R., & Rao, K. V. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls. Pramana, 6(5), 278-283. [Link]

-

Russman, H. (1966). Synthetic and spectroscopic studies of cyanobiphenyls and related compounds (Doctoral dissertation, University of London, Bedford College). [Link]

-

Oswald, P., & Pieranski, P. (2017). Liquid-Crystal Science from 1888 to 1922: Building a Revolution. ChemPhysChem, 18(11), 1371-1378. [Link]

-

Welch, C., & Meščeriakovas, D. (2024). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. Liquid Crystals, 1-21. [Link]

-

Pershan, P. S., & Prost, J. (1983). Raman studies of some cyanobiphenyl derivatives under pressure. Journal de Physique Lettres, 44(1), 27-33. [Link]

-

Castellano, J. A. (2006). Liquid Crystal Materials for Display Devices. [Link]

-

Rzoska, S. J., Drozd-Rzoska, A., & Starzonek, S. (2019). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. Crystals, 9(11), 585. [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Hassan, W. Z. (2023). Mini-Reviews in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 23(15), 1629-1650. [Link]

-

Wang, K. (2018). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail (Doctoral dissertation, Kent State University). [Link]

-

Organic Syntheses. (2023). 3-Hydroxy-5-pentyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one. [Link]

-

Kula, P., & Chłopek, M. (2012). Cyanobiphenyl liquid crystal composites with gold nanoparticles. Journal of Materials Chemistry, 22(19), 9489-9494. [Link]

-

Case Western Reserve University. (n.d.). Introduction to Liquid Crystals. [Link]

-

Elston, S. J., & Raynes, E. P. (Eds.). (1992). The optics of thermotropic liquid crystals. CRC Press. [Link]

-

Kutsenko, A. S., Kreslavsky, V. S., & Tolmachev, A. V. (2014). Low temperature phase transformations in 4-cyano-4'-pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. arXiv preprint arXiv:1401.6186. [Link]

Sources

- 1. home.physics.leidenuniv.nl [home.physics.leidenuniv.nl]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

- 9. par.nsf.gov [par.nsf.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Electronic Landscape: A Theoretical Guide to 4'-Cyano-biphenyl-2-carboxylic Acid for Advanced Research

Foreword: Bridging Theory and Application in Drug Discovery

In the intricate world of drug discovery and materials science, understanding the fundamental electronic properties of a molecule is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent or functional material. This technical guide is dedicated to researchers, computational chemists, and drug development professionals, providing a comprehensive theoretical framework for investigating the electronic characteristics of 4'-Cyano-biphenyl-2-carboxylic acid. This molecule, with its biphenyl backbone, electron-withdrawing cyano group, and reactive carboxylic acid moiety, presents a fascinating case study in molecular design. Through the lens of computational chemistry, we will explore a robust methodology to elucidate its electronic landscape, thereby offering insights that can accelerate research and development. This document is structured not as a rigid protocol, but as a dynamic guide, empowering researchers to adapt and apply these theoretical approaches to their specific research questions.

The Significance of this compound: A Molecule of Interest

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, valued for their structural versatility.[1] The introduction of a cyano group and a carboxylic acid at specific positions on the biphenyl scaffold, as in this compound, imparts unique electronic properties that can govern its interactions with biological targets or its performance in electronic devices.[2] The cyano group, a potent electron-withdrawing group, can significantly influence the molecule's dipole moment and electron distribution.[3] Simultaneously, the carboxylic acid group provides a site for hydrogen bonding and potential coordination, crucial for molecular recognition and binding.[2] A thorough theoretical investigation of these electronic properties is the first step towards unlocking the full potential of this and similar molecules.

Unveiling the Electronic Architecture: A Computational Chemistry Approach

At the heart of our investigation lies Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure.[4][5] DFT provides a balance between computational cost and accuracy, making it an ideal tool for studying molecules of this size.

The Causality Behind Method Selection: DFT with B3LYP/6-311+G(d,p)

For our theoretical study of this compound, we propose the use of the B3LYP functional in conjunction with the 6-311+G(d,p) basis set. This choice is deliberate and grounded in established computational practices for similar organic molecules.[4][6]

-